molecular formula C14H12ClFN2O3S B2689633 3-(1-(2-Chloro-4-fluorobenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione CAS No. 1798680-16-6

3-(1-(2-Chloro-4-fluorobenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione

Cat. No.: B2689633
CAS No.: 1798680-16-6
M. Wt: 342.77
InChI Key: CDHSZKPATGXKDW-UHFFFAOYSA-N
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Description

3-(1-(2-Chloro-4-fluorobenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is a synthetic organic compound that features a thiazolidine-2,4-dione core linked to a pyrrolidine ring, which is further substituted with a 2-chloro-4-fluorobenzoyl group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(2-Chloro-4-fluorobenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione typically involves multiple steps:

    Formation of the Pyrrolidine Intermediate: The pyrrolidine ring is synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or their derivatives.

    Introduction of the Benzoyl Group: The 2-chloro-4-fluorobenzoyl group is introduced via an acylation reaction, often using reagents like 2-chloro-4-fluorobenzoyl chloride in the presence of a base such as triethylamine.

    Formation of the Thiazolidine-2,4-dione Core: The final step involves the formation of the thiazolidine-2,4-dione ring through a cyclization reaction, typically using thiourea and an appropriate aldehyde or ketone under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.

    Substitution: Electrophilic reagents such as halogens or nitrating agents in the presence of a catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-(1-(2-Chloro-4-fluorobenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases due to its ability to interact with biological targets. Research has focused on its potential as an anti-inflammatory, antimicrobial, or anticancer agent.

Industry

In the industrial sector, this compound could be used in the development of pharmaceuticals, agrochemicals, and other specialty chemicals. Its synthesis and functionalization can lead to the creation of new materials with desirable properties.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: Compounds with a similar thiazolidine-2,4-dione core, often used in the treatment of diabetes.

    Pyrrolidine Derivatives: Compounds with a pyrrolidine ring, which are common in various pharmaceuticals.

Uniqueness

What sets 3-(1-(2-Chloro-4-fluorobenzoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione apart is the combination of the thiazolidine-2,4-dione core with the pyrrolidine ring and the specific substitution pattern. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-[1-(2-chloro-4-fluorobenzoyl)pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClFN2O3S/c15-11-5-8(16)1-2-10(11)13(20)17-4-3-9(6-17)18-12(19)7-22-14(18)21/h1-2,5,9H,3-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDHSZKPATGXKDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C(=O)CSC2=O)C(=O)C3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClFN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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